molecular formula C19H18N2O3 B2610330 (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 899403-74-8

(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2610330
CAS No.: 899403-74-8
M. Wt: 322.364
InChI Key: LIHPXQLNIWSFDH-BOPFTXTBSA-N
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Description

(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of hydroxy, pyridinylmethylene, and pyrrolidinylmethyl groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core through cyclization reactions.

    Introduction of Functional Groups:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to enhance yield and reduce costs, potentially incorporating continuous flow chemistry techniques for large-scale production.

Chemical Reactions Analysis

(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyridinylmethylene group can undergo reduction to form pyridinylmethyl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials with unique properties, such as conductive polymers or light-emitting diodes.

Mechanism of Action

The mechanism by which (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the pyridinylmethylene and pyrrolidinylmethyl groups can participate in π-π interactions and hydrophobic interactions, respectively. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds to (Z)-6-hydroxy-2-(pyridin-4-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one include other benzofuran derivatives with different substituents. For example:

    6-hydroxybenzofuran: Lacks the pyridinylmethylene and pyrrolidinylmethyl groups, resulting in different reactivity and applications.

    2-(pyridin-4-ylmethylene)benzofuran:

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(pyridin-4-ylmethylidene)-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-16-4-3-14-18(23)17(11-13-5-7-20-8-6-13)24-19(14)15(16)12-21-9-1-2-10-21/h3-8,11,22H,1-2,9-10,12H2/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHPXQLNIWSFDH-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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